molecular formula C13H19NO2 B13580040 Methyl 2-mesityl-2-(methylamino)acetate

Methyl 2-mesityl-2-(methylamino)acetate

Cat. No.: B13580040
M. Wt: 221.29 g/mol
InChI Key: ZAZLAFSQOKPSFZ-UHFFFAOYSA-N
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Description

Methyl 2-mesityl-2-(methylamino)acetate is an organic compound with the molecular formula C13H19NO2 It is a derivative of acetic acid and contains a mesityl group, which is a substituted benzene ring with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mesityl-2-(methylamino)acetate can be synthesized through several methods. One common approach involves the reaction of mesityl bromide with methylamine to form the corresponding amine. This amine is then reacted with methyl chloroacetate under basic conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mesityl-2-(methylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the mesityl group.

Scientific Research Applications

Methyl 2-mesityl-2-(methylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-mesityl-2-(methylamino)acetate involves its interaction with specific molecular targets. The mesityl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amine groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenyl-2-(methylamino)acetate: Similar structure but with a phenyl group instead of a mesityl group.

    Methyl 2-tolyl-2-(methylamino)acetate: Contains a tolyl group, which is a methyl-substituted phenyl group.

    Methyl 2-(2,4,6-trimethylphenyl)-2-(methylamino)acetate: Another derivative with different substitution patterns on the benzene ring.

Uniqueness

Methyl 2-mesityl-2-(methylamino)acetate is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

methyl 2-(methylamino)-2-(2,4,6-trimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-6-9(2)11(10(3)7-8)12(14-4)13(15)16-5/h6-7,12,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZLAFSQOKPSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)OC)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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